L-Pyroglutamic Acid beta-Naphthylamide is a derivative of L-Pyroglutamic Acid, which is an amino acid naturally occurring in various proteins and peptides. This compound, characterized by its unique structure, has garnered attention in biochemical research due to its role as a substrate for specific enzymes and its potential applications in various scientific fields.
L-Pyroglutamic Acid beta-Naphthylamide can be synthesized from L-Pyroglutamic Acid, which itself can be derived from the enzymatic hydrolysis of proteins or synthesized through chemical methods. The compound is commercially available from various chemical suppliers, indicating its relevance in research and laboratory applications .
The synthesis of L-Pyroglutamic Acid beta-Naphthylamide can be achieved through several methods:
The synthesis process may involve:
L-Pyroglutamic Acid beta-Naphthylamide has a distinct molecular structure characterized by the presence of a pyroglutamic acid moiety linked to a beta-naphthyl group via an amide bond. The structural formula can be represented as follows:
L-Pyroglutamic Acid beta-Naphthylamide participates in various biochemical reactions, primarily as a substrate for enzymes involved in peptide hydrolysis.
The enzymatic activity can be quantitatively assessed using spectrophotometric methods, where the absorbance correlates with enzyme concentration.
The mechanism of action for L-Pyroglutamic Acid beta-Naphthylamide primarily involves its interaction with specific enzymes:
This reaction is crucial for understanding metabolic pathways involving glutamate derivatives and their roles in cellular processes.
Relevant data regarding these properties can aid researchers in handling and utilizing this compound effectively .
L-Pyroglutamic Acid beta-Naphthylamide has several scientific uses:
L-Pyroglutamic Acid beta-Naphthylamide (Pyr-βNA; CAS 22155-91-5) is a specialized chromogenic substrate with the molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol. This compound features an L-pyroglutamyl (5-oxoprolyl) moiety linked enzymatically cleavable β-naphthylamide group. Its white, off-white crystalline/powder form and requirement for cold storage (2–8°C) ensure stability for experimental use [1] . Pyr-βNA’s primary biochemical significance stems from its role as a selective substrate for enzymes involved in N-terminal pyroglutamate hydrolysis, particularly pyroglutamate aminopeptidase (PGP-1) and bacterial pyrrolidonyl peptidases.
Pyroglutamate aminopeptidase (PGP-1; EC 3.4.19.3) is a cysteine-dependent exopeptidase that specifically cleaves N-terminal L-pyroglutamate residues from peptides and proteins. Pyr-βNA serves as a synthetic, non-peptide substrate for this enzyme, enabling precise activity measurements. Upon enzymatic hydrolysis, PGP-1 liberates β-naphthylamine from Pyr-βNA, which can be quantified spectrophotometrically or via chromatographic separation [4] [10].
Key research findings include:
Table 1: Enzymatic Parameters of Pyr-βNA Hydrolysis by PGP-1
Enzyme Source | Kₘ (μM) | Vₘₐₓ (pmol/(h·μg)) | Optimum pH | Key Inhibitors |
---|---|---|---|---|
Bovine Pituitary | 100.2 ± 2.9 | 332 ± 21.7 | 8.0–8.5 | Zn²⁺, 1,10-phenanthroline |
RAW 264.7 Macrophages | Reported as detectable | - | 8.0–8.5 | Not specified |
Pyrrolidonyl peptidase (PYRase; EC 3.4.19.3) is a bacterial exopeptidase that hydrolyzes N-terminal pyroglutamyl residues. Pyr-βNA is a gold-standard chromogen for PYRase detection in microbiological diagnostics, particularly for Gram-positive bacteria. The traditional two-step assay involves:
Advantages and limitations:
Pyr-βNA hydrolysis kinetics provide critical metrics for bacterial identification and enzymatic characterization. The reaction follows Michaelis-Menten kinetics, with variations in Kₘ and catalytic efficiency (k꜀ₐₜ) reflecting bacterial strain differences.
Key kinetic and application data:
Table 2: Bacterial PYRase Detection Using Pyr-βNA-Based Assays
Bacterial Species | PYRase Activity | Detection Signal | Differentiation Utility |
---|---|---|---|
Streptococcus pyogenes | High | S/N > 878 | Group A streptococci ID |
Enterococcus faecalis | High | S/N > 1557 | Enterococci vs. streptococci |
Streptococcus mutans | Low | Detected via PyrCL probe | Undetectable with traditional assays |
Pseudomonas aeruginosa | Distinctive | Species-specific kinetics | Gram-negative discrimination |
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